N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: The triazine intermediate is then reacted with piperidine to introduce the piperidin-1-yl group at the appropriate position on the ring.
Benzothiazole Attachment
: The next step involves the attachment of the benzothiazole moiety through a coupling reaction, often mediated by a catalyst.
Formation of the Carboxamide Group
: The final step involves the conversion of the precursor intermediate to the carboxamide form, usually by reacting with a suitable amine and a coupling agent.
In industrial production, these steps are optimized for efficiency, yield, and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled to achieve the desired outcome.
Preparation Methods
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves multiple steps:
Formation of the Triazine Ring
: This step typically involves the cyclization of suitable precursors under controlled conditions. Commonly, cyanuric chloride reacts with an amine compound to form the triazine ring.
Chemical Reactions Analysis
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions:
Oxidation
: It can be oxidized to introduce new functional groups or modify existing ones, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction
: Reduction reactions can alter specific groups within the molecule, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution
: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Hydrolysis
: This reaction breaks down the compound into its constituent parts in the presence of water and acid or base catalysts, yielding products like carboxylic acids and amines.
Scientific Research Applications
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has diverse applications:
Chemistry
: Utilized as a reagent in organic synthesis, especially in the creation of complex molecules.
Biology
: Investigated for its potential as a bioactive molecule, influencing cellular pathways and biological systems.
Medicine
: Explored for its therapeutic potential, particularly in drug discovery for diseases like cancer, due to its ability to interact with specific molecular targets.
Industry
: Used in materials science, such as in the synthesis of polymers and advanced materials with specialized properties.
Mechanism of Action
The mechanism by which N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The triazine and benzothiazole moieties enable it to bind to active sites, modulating biological pathways. These interactions can lead to changes in cellular processes like signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Compared to similar compounds, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of functional groups, enhancing its versatility in reactions and applications.
N-(4-(Dimethylamino)phenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2-amine
: Similar in having a triazine ring but lacks the benzothiazole moiety, limiting its chemical diversity.
2-Amino-4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine
: Shares the core structure but differs in substituents, affecting its reactivity and application range.
6-((4-(Dimethylamino)phenyl)amino)-1,3,5-triazine-2,4(1H,3H)-dione
: Though similar in structure, it contains a dione group, altering its chemical behavior and biological interactions.
Hope that covers everything you wanted to know! What part of this info stands out the most to you?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7OS/c1-25(2)18-22-16(23-19(24-18)26-8-4-3-5-9-26)11-20-17(27)13-6-7-14-15(10-13)28-12-21-14/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKEIDOJACCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.